molecular formula C16H12N2OS B2363272 N-(benzo[d]thiazol-5-yl)cinnamamide CAS No. 941966-25-2

N-(benzo[d]thiazol-5-yl)cinnamamide

Cat. No.: B2363272
CAS No.: 941966-25-2
M. Wt: 280.35
InChI Key: QCWTWFFQVPFYCY-RMKNXTFCSA-N
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Description

N-(benzo[d]thiazol-5-yl)cinnamamide (CAS 941966-25-2) is a synthetic benzothiazole-cinnamamide hybrid compound of significant interest in pharmacological research . This chemical scaffold is recognized for its strong bioactivity profile and is a promising template for developing therapeutic agents . Scientific studies highlight its potential as a potent hemostatic agent. Research indicates that this compound and its close structural analogs can demonstrate significant coagulation activity, reduce capillary permeability, and activate thrombin activity . Notably, one study found that a specific benzothiazole cinnamamide derivative exhibited a platelet aggregation activity that was substantially more potent than the standard drug etamsylate, positioning it as a potential lead molecule for further biological screening and drug development . The mechanism of action is believed to involve acting as a competitive thrombin activator, as supported by molecular modeling studies . Beyond hemostasis, the cinnamamide structure is also investigated for its inhibitory effects on enzymes like tyrosinase, which is relevant in melanogenesis research . Researchers value this compound for exploring structure-activity relationships in medicinal chemistry. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-5-yl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-15-14(10-13)17-11-20-15/h1-11H,(H,18,19)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWTWFFQVPFYCY-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Benzo D Thiazol 5 Yl Cinnamamide

Strategies for the Synthesis of N-(benzo[d]thiazol-5-yl)cinnamamide and its Analogs

The fundamental approach to synthesizing this compound involves the formation of a stable amide bond between a benzothiazole (B30560) amine and a cinnamic acid derivative. Several classical and modern organic chemistry reactions are utilized to achieve this transformation efficiently.

Nucleophilic Acyl Substitution Reactions for Amide Bond Formation

A cornerstone of amide synthesis is the nucleophilic acyl substitution reaction. This method typically involves the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride. In the context of this compound, this involves the reaction of 5-aminobenzothiazole with cinnamoyl chloride.

A facile and efficient method for synthesizing a series of benzothiazole amide derivatives involves the nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds. rsc.org The reaction is typically carried out in a solvent like dichloromethane (B109758) (CH2Cl2) at a low temperature (0–5 °C), using a base such as sodium bicarbonate (NaHCO3) to neutralize the hydrochloric acid byproduct. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). nih.gov This method has been shown to produce good yields of the desired amide products. nih.gov

For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was achieved by reacting benzo[d]thiazol-2-amine with flurbiprofen (B1673479) in the presence of N,N′-dicyclohexylcarbodiimide (DCC), a dehydrating agent that activates the carboxylic acid. mdpi.com The reaction is stirred at room temperature, and the byproduct, dicyclohexylurea, precipitates out of the solution and can be removed by filtration. mdpi.com

Amide Coupling Reactions Utilizing Activating Reagents

To circumvent the often harsh conditions required for acyl chloride formation, various coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines. These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine.

Commonly used activating reagents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to improve efficiency and reduce side reactions. researchgate.netresearchgate.net The use of such reagents is a practical approach when other functional groups in the molecule are sensitive to the conditions required for forming acid chlorides. researchgate.net For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide has been successfully achieved using DCC as a coupling agent. mdpi.com

Interactive Table: Common Coupling Reagents for Amide Synthesis

Coupling ReagentAbbreviationKey Features
N,N'-dicyclohexylcarbodiimideDCCWidely used, forms insoluble dicyclohexylurea byproduct. mdpi.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble byproduct, often preferred for easier purification.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHigh efficiency, often used for sterically hindered couplings. researchgate.net
Propanephosphonic acid anhydrideT3P®Effective for a broad range of substrates. researchgate.net

Cyclization Approaches for the Benzothiazole Moiety

One established method is the Jacobsen cyclization, which involves the heating of an azobenzene (B91143) with carbon disulfide. researchgate.net Another approach involves the reaction of o-aminothiophenols with aldehydes, which can be catalyzed by various reagents, including zinc triflate, under reflux conditions in ethanol. scientiaresearchlibrary.com This method is advantageous due to its simple reaction conditions and high yields. scientiaresearchlibrary.com The reaction of 2-aminothiophenol (B119425) with benzaldehyde (B42025) derivatives can also be promoted by phenyl iodoniumbis(trifluoroacetate) (PIFA) under microwave irradiation. mdpi.com

Furthermore, the intramolecular cyclization of thioformanilides using reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) at ambient temperature provides a high-yielding route to benzothiazoles. organic-chemistry.org

Advanced Synthetic Techniques

To improve reaction efficiency, reduce reaction times, and promote greener chemistry, several advanced synthetic techniques have been applied to the synthesis of this compound and its analogs.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. scispace.com The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of benzothiazole derivatives. mdpi.com For example, the synthesis of various heterocyclic compounds, including those with a benzothiazole core, has been shown to be more efficient under microwave conditions compared to conventional heating. mdpi.comnih.gov

In the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives, microwave irradiation was used for the final cyclization step, reducing the reaction time to 5-7 minutes and resulting in good yields. scispace.comresearchgate.net Similarly, the condensation of 2-aminothiophenol with aldehydes to form benzothiazoles can be effectively promoted by microwave irradiation in the presence of an oxidizing agent like phenyl iodoniumbis(trifluoroacetate) (PIFA). mdpi.com

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of thiazolo[3,2-a:4,5-d']dipyrimidines8 hours (reflux)15 minutes (140 °C) mdpi.com
Synthesis of quinolinyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-one derivativesSeveral hours33-90 seconds nih.gov
Synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide (cyclization step)Not specified5-7 minutes scispace.comresearchgate.net

Transition Metal-Catalyzed C-N Bond Formation Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a powerful alternative to classical methods. nih.gov These reactions offer a direct and atom-economical approach to C-N bond formation. nih.gov

Palladium-catalyzed reactions, for instance, enable the ligand-free and additive-free synthesis of 2-substituted benzothiazoles via the cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org Rhodium and iridium catalysts have been employed for the direct C-H amination of C(sp2)-H bonds using organic azides as the nitrogen source, offering a mild and environmentally benign method for C-N bond formation. nih.gov The mechanism of these reactions often involves a chelation-assisted metallacycle formation, followed by C-N bond formation through a metal-nitrenoid intermediate. nih.gov

While direct transition metal-catalyzed C-N coupling to form the cinnamamide (B152044) bond with the benzothiazole core is a plausible and modern approach, specific examples for this compound are less documented in readily available literature compared to the more traditional amide bond formation strategies. However, the general principles of transition metal-catalyzed C-N bond formation are highly applicable to the synthesis of this class of compounds. nih.gov

Catalyst-Free Synthesis Methods

While specific catalyst-free methods for the direct synthesis of this compound are not extensively documented in the reviewed literature, the general synthesis of N-aryl cinnamamides can be achieved through the coupling of a cinnamoyl derivative with an appropriate amine. A plausible and common approach involves the reaction of cinnamoyl chloride with 5-aminobenzothiazole. This reaction is a standard amide bond formation, which can often proceed without the need for a specific catalyst, particularly with an activated acyl chloride.

The probable synthetic pathway would involve two primary steps:

Synthesis of 5-aminobenzothiazole: This precursor can be synthesized from p-anisidine (B42471) through treatment with ammonium (B1175870) thiocyanate (B1210189) in glacial acetic acid in the presence of bromine, which facilitates the oxidative ring closure to form the benzothiazole ring system. ekb.eg

Amide Coupling: The synthesized 5-aminobenzothiazole can then be reacted with cinnamoyl chloride. Cinnamoyl chloride is typically prepared by reacting cinnamic acid with a chlorinating agent like thionyl chloride. The subsequent reaction with 5-aminobenzothiazole would yield the target compound, this compound. This amidation is a well-established transformation in organic synthesis. nih.gov

While this standard synthesis is widely used, research into greener and more efficient methodologies is ongoing. For instance, some catalyst-free syntheses of related heterocyclic compounds like 1,5-benzodiazepines have been developed, suggesting potential for future catalyst-free applications in benzothiazole chemistry. nih.gov

Chemical Derivatization of the this compound Scaffold

The this compound molecule possesses two key regions for chemical modification: the cinnamamide moiety and the benzothiazole ring system. Derivatization at these sites can lead to a diverse library of compounds with potentially altered chemical and biological properties.

Modifications on the Cinnamamide Moiety

The cinnamamide portion of the molecule offers several sites for chemical modification, including the phenyl ring and the α,β-unsaturated amide system.

Phenyl Ring Substitutions: The phenyl ring of the cinnamoyl group can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. Studies on related cinnamamide derivatives have shown that introducing electron-donating or electron-withdrawing groups can significantly influence their biological activities. For example, the presence of methoxy (B1213986) and acetoxy groups on the cinnamic phenyl ring has been found to enhance the activity of some cinnamamide-quinazoline derivatives. tandfonline.com

Amide Bond and Alkene Modifications: The amide bond itself can be a target for modification, although this is less common than modifications to the substituent rings. The α,β-unsaturated system is reactive towards addition reactions, which could be another avenue for derivatization.

Research on other N-aryl cinnamamides has provided insights into the types of modifications possible. For instance, a series of cinnamamide derivatives were synthesized by amidating methyl trans-cinnamate with various amines, indicating the versatility of the amide formation step for introducing diversity. researchgate.net

Table 1: Examples of Cinnamamide Moiety Modifications on Related Scaffolds

Starting MaterialReagentModification TypeResulting DerivativeReference
Methyl trans-cinnamateVarious aminesAmidationSeries of cinnamamide derivatives researchgate.net
Cinnamic acidBenzylamineAmidation (multi-step)N-benzyl-hydroxycinnamamides nih.gov
4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-oneAryl aminesRing opening and amidationN-aryl-4-fluorocinnamide derivatives tandfonline.com

Substituent Effects on the Benzothiazole Ring System

The benzothiazole ring is a versatile scaffold that can be functionalized at various positions. The synthesis of 5-substituted 2-aminobenzothiazoles can be challenging but offers a route to a wide range of derivatives. researchgate.net

Substitutions at the 2-position: The 2-amino group of a 2-aminobenzothiazole precursor is a key handle for derivatization. For instance, N-(benzo[d]thiazol-2-yl)propanamide derivatives have been synthesized by reacting 2-aminobenzothiazole with 2-chloropropanoyl chloride, followed by substitution with various amines.

Substitutions on the Benzene (B151609) Ring: The benzene part of the benzothiazole ring can also be substituted. For example, 5-fluoro-2-(N-substituted)aminobenzothiazoles have been synthesized from 4-substituted 3-fluoroanilines. The nature and position of these substituents can have a significant impact on the molecule's properties. For example, in a study of benzodiazepinone systems, it was found that the electronic properties of substituents on the benzo ring influence the stability of different tautomers. ekb.eg

Table 2: Examples of Benzothiazole Ring System Modifications

Starting MaterialModificationResulting Derivative ClassReference
2-AminobenzothiazoleAcylation and further substitutionN-(benzo[d]thiazol-2-yl)propanamide derivatives
4-Substituted 3-fluoroanilinesCyclization and amination5-Fluoro-2-(N-substituted)aminobenzothiazoles
2-Substituted methyl 4-aminobenzoatesCyclization5-Substituted methyl 2-aminobenzo[d]thiazole-6-carboxylates researchgate.net

Preclinical Biological Evaluation and Pharmacological Activities of N Benzo D Thiazol 5 Yl Cinnamamide Derivatives

In Vitro and In Vivo Assessment of Diverse Biological Activities

The fusion of the benzothiazole (B30560) nucleus with a cinnamamide (B152044) moiety has given rise to a class of compounds with significant interest in medicinal chemistry. These derivatives are being extensively investigated for a wide array of pharmacological activities, leveraging the synergistic effects of the two pharmacophores. Preclinical studies, both in vitro and in vivo, have revealed their potential as anti-inflammatory, antimicrobial, and anticancer agents.

Anti-inflammatory Efficacy Studies

Derivatives of N-(benzo[d]thiazol-5-yl)cinnamamide have demonstrated notable anti-inflammatory properties in various preclinical models. The anti-inflammatory potential of these compounds is often evaluated using both in vivo and in vitro assays.

In vivo, the carrageenan-induced rat paw edema test is a standard model for assessing acute inflammation. Studies on related benzothiazole and cinnamamide derivatives have shown significant inhibition of edema. For instance, certain N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amines showed potent anti-inflammatory activity, with one compound exhibiting 85.31% inhibition, which was more effective than the standard drug diclofenac (B195802) sodium (83.6%). nih.gov Similarly, other benzimidazole (B57391) derivatives linked to oxadiazole rings displayed maximum anti-inflammatory inhibition of 74.17% in the same assay. nih.gov

In vitro methods are also employed to elucidate the mechanisms underlying this anti-inflammatory action. These include the protein denaturation method, a marker for inflammatory diseases, and the human red blood cell (HRBC) membrane stabilization method. ashdin.com Cinnamamide derivatives have shown good in-vitro anti-inflammatory activity in these assays, comparable to standard drugs like Ibuprofen. ashdin.comjapsonline.com Some N-arylcinnamanilides have been found to significantly reduce lipopolysaccharide-induced NF-κB activation, a key pathway in inflammation, with an effectiveness similar to the reference drug prednisone (B1679067) at low concentrations. researchgate.net

Compound Type Assay Key Findings Reference
N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-aminesCarrageenan-induced rat paw edema (in vivo)Compound 4f showed 85.31% edema inhibition. nih.gov
1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazolesCarrageenan-induced rat paw edema (in vivo)Compound 5g showed 74.17% edema inhibition. nih.gov
Cinnamamide Derivatives (C8, C9)Protein denaturation & HRBC membrane stabilization (in vitro)Showed good anti-inflammatory activity compared to Ibuprofen. ashdin.com
N-ArylcinnamanilidesLipopolysaccharide-induced NF-κB activation (in vitro)Potent inhibition, similar to prednisone. researchgate.net

Antimicrobial Spectrum Analysis

The this compound scaffold and its derivatives have been evaluated for their antimicrobial activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species.

Benzothiazole derivatives have shown considerable antibacterial activity against various species such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netresearchgate.net In one study, new derivatives of benzothiazole were synthesized and most compounds showed activity against S. aureus, with one compound exhibiting superior activity (MIC of 0.025 mM) compared to standard drugs ampicillin (B1664943) and sulfadiazine. nih.gov Cinnamic acid and its derivatives have also demonstrated inhibitory effects against bacteria like S. aureus and E. coli. mdpi.com The combination of these two moieties in cinnamamide derivatives has resulted in significant antimicrobial activity against Staphylococcus and Enterococcus species, with MIC values as low as 1–4 µg/mL. mdpi.com

In addition to antibacterial properties, these compounds have been tested against fungal strains. Cinnamamide derivatives have shown activity against Candida albicans and Aspergillus fumigatus. mdpi.comnih.gov The effectiveness of these compounds is often linked to their structural features, with modifications to the cinnamamide or benzothiazole rings influencing the antimicrobial spectrum and potency. nih.govmdpi.com

Pathogen Compound Type Activity (MIC) Reference
Staphylococcus aureusBenzothiazole derivative (16c)0.025 mM nih.gov
Staphylococcus speciesCinnamamide derivatives1–4 µg/mL mdpi.com
Enterococcus speciesCinnamamide derivatives1–4 µg/mL mdpi.com
Candida albicansCinnamamide derivativesActive mdpi.com
Aspergillus fumigatusThiazole (B1198619) Schiff basesTested (inactive) nih.gov

Anticancer and Antiproliferative Investigations

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound have emerged as a promising class of compounds. nih.govresearchgate.net Their antiproliferative activity has been demonstrated against a variety of human cancer cell lines. researchgate.netresearchgate.net The mechanism of action often involves the induction of cell cycle arrest and apoptosis. nih.govrsc.org

A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells. Thiazole derivatives have been specifically designed and synthesized to inhibit these processes. nih.gov In studies using metastatic cancer cells, certain thiazole derivatives effectively blocked cell migration in transwell assays. nih.gov For example, one potent compound, 5k, inhibited migration in MDA-MB-231 cells with an IC50 value of 176 nM and also significantly blocked migration in HeLa and A549 cells. nih.gov Furthermore, this compound was found to reduce the invasion of highly metastatic MDA-MB-231 breast cancer cells by approximately 60%. nih.gov The anti-migration activity may be due to the disruption of the actin cytoskeleton, which is necessary for cell movement. nih.gov Similarly, other cinnamamide derivatives have been shown to decrease cell invasion in B16-F10 melanoma cells. scielo.brufmg.br

The cytotoxic effects of this compound derivatives have been extensively evaluated against a panel of human malignant cell lines. The MTT assay is commonly used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Studies have shown that these derivatives exhibit varying degrees of cytotoxicity against liver cancer (HepG2), breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), and lung cancer (A549) cell lines. researchgate.netjksus.orgnih.govjournalagent.comjapsonline.com For instance, a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives were evaluated, and one compound, 8f, showed excellent inhibitory activity against A549 cells, among others. rsc.org Another study on 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives identified compound 7h as having potent anticancer properties with IC50 values of 18.16 μM against A549 and 3.5 μM against H1975 lung cancer cells. nih.gov Benzo[d]thiazole-isatin conjugates have also shown outstanding activity against A549, HepG2, and MDA-MB-231 cell lines. researchgate.net

Cell Line Compound Type IC₅₀ (µM) Reference
A549 (Lung)N-(4-phenylthiazol-2-yl) cinnamamide (8f)Potent (sub-micromolar) rsc.org
3-(2-aminobenzo[d]thiazol-5-yl) benzamide (7h)18.16 nih.gov
Benzo[d]thiazole-isatin conjugateOutstanding activity researchgate.net
HepG2 (Liver)Benzimidazole derivative (se-182)15.58 jksus.org
Benzo[d]thiazole-isatin conjugateOutstanding activity researchgate.net
Geldanamycin derivative (3)114.35 µg/ml japsonline.com
MCF-7 (Breast)N-(4-phenylthiazol-2-yl) cinnamamide (C16)2.55 researchgate.net
(E)-3-(benzo[d] ashdin.comresearchgate.netdioxol-5-yl)-N-(phenylsulfonyl)acrylamide0.17 µg/mL mdpi.com
Geldanamycin derivative (3)82.50 µg/ml japsonline.com
HeLa (Cervical)N-Aryl-5-(benzo[d] ashdin.comresearchgate.netdioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-aminesPotent (<5 µM) researchgate.net
Cinnamamide derivatives (16c, 16d)< 10 µg/mL mdpi.com
MDA-MB-231 (Breast)Thiazole derivative (5k)Migration IC₅₀: 0.176 nih.gov
Benzo[d]thiazole-isatin conjugateOutstanding activity researchgate.net

Anticoagulant and Hemostatic Modulatory Effects

The evaluation of this compound derivatives for anticoagulant and hemostatic modulatory effects is an emerging area of research. While direct and extensive studies on this specific compound class are limited in the provided context, the broader families of benzothiazoles and cinnamamides are known to interact with various biological systems, some of which are involved in coagulation and hemostasis. The structural features of these compounds suggest potential interactions with enzymes and receptors in the coagulation cascade. Further specific investigations are required to fully characterize the anticoagulant and hemostatic modulatory profiles of this compound derivatives.

Antitubercular Activity Profiling

The search for novel antitubercular agents is a global health priority, and benzothiazole derivatives have emerged as a promising class of compounds. nih.govrsc.org Various studies have highlighted the potential of molecules incorporating the benzothiazole scaffold against Mycobacterium tuberculosis. rsc.orgrsc.org

A series of triazolobenzothiazole derivatives were synthesized and evaluated for their activity against the H37Rv strain of Mycobacterium tuberculosis, with several compounds demonstrating notable inhibitory effects. nih.gov Similarly, the introduction of an azetidinone ring to a benzothiazole core yielded derivatives with significant antitubercular activity against the M. tuberculosis H37Rv (MTCC 200) strain. istanbul.edu.tr One particular compound from this series, A6, showed activity comparable to the standard drugs isoniazid (B1672263) and rifampicin, which was attributed to its increased hydrophobicity allowing for better penetration of the mycobacterial cell wall. istanbul.edu.tr

Further research into benzazole derivatives, including benzothiazoles, benzimidazoles, and benzoxazoles, revealed that the benzimidazole system is crucial for potent antituberculosis activity. Its replacement with an oxygen (benzoxazole) or sulfur (benzothiazole) atom led to a significant decrease in activity, suggesting the imine nitrogen at the N-1 position is vital for the mechanism of action. mdpi.com While direct studies on this compound were not prominently featured, the consistent activity of the broader benzothiazole class underscores its potential as a foundational structure for developing new antitubercular drugs. rsc.orgrsc.org

Antidiabetic Potential

The management of postprandial hyperglycemia is a key strategy in treating diabetes mellitus. nih.gov One major therapeutic approach is the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase. nih.govnih.gov While cinnamic acid and its derivatives have shown inhibitory activity against intestinal α-glucosidase, they are largely inactive against pancreatic α-amylase. nih.gov

Research into benzothiazole-based oxadiazole derivatives has identified potent α-glucosidase inhibitors. nih.gov In one study, all synthesized analogs showed varying degrees of α-glucosidase inhibitory activity, with IC50 values ranging from 0.5 ± 0.01 to 30.90 ± 0.70 μM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 866.30 ± 3.20 μM). nih.gov Another study focusing on different benzothiazole derivatives identified two compounds, 2a and 2e, with significant α-amylase inhibitory potential, recording IC50 values of 22.95±2.50µg/mL and 27.80±3.00µg/mL, respectively. nih.gov

Although specific data on the antidiabetic potential of this compound is limited, the demonstrated α-glucosidase and α-amylase inhibitory activities of both its constituent scaffolds—benzothiazole and cinnamic acid—suggest that their combination could yield promising antidiabetic candidates. nih.govnih.gov

Anticonvulsant Screening

Epilepsy remains a significant neurological disorder, and the side effects of current antiepileptic drugs necessitate the search for newer, safer alternatives. nih.gov The benzothiazole scaffold is found in various compounds with central nervous system activity and has been investigated for its anticonvulsant properties. nih.gov

In a study involving substituted benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides, several compounds showed a notable ability to prevent seizure spread in the maximal electroshock seizure (MES) model. nih.gov Two compounds, 5h and 5p, were particularly active at a dose of 30 mg/kg, showing protection comparable to the standard drugs phenytoin (B1677684) and carbamazepine. nih.gov These compounds also demonstrated a high protective index in further screening phases, indicating a favorable therapeutic window. nih.gov The primary screening in the MES test suggests that these benzothiazole derivatives are effective at preventing the propagation of seizures. nih.gov

Antioxidant Capacity Determination

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including skin damage. kuleuven.benih.gov Benzothiazole derivatives have been explored for their antioxidant properties, with many showing the ability to scavenge free radicals. kuleuven.benih.govresearchgate.net

One study synthesized two benzothiazole-isothiourea derivatives and evaluated their free-radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical reduction assay. researchgate.net Compound 1 from this series exhibited a high scavenging activity of 87% at a concentration of 0.051 mM, outperforming standard antioxidants like N-acetylcysteine (NAC). researchgate.net This compound also proved effective in an ex vivo model of acetaminophen-induced hepatotoxicity by increasing reduced glutathione (B108866) content and decreasing malondialdehyde levels, a marker of lipid peroxidation. researchgate.netresearchgate.net

Another investigation into N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives revealed that compounds 16f and 17d had the strongest antioxidant properties in both DPPH and ABTS assays. mdpi.com The combination of the benzothiazole and cinnamamide structures appears to be a viable strategy for developing multifunctional agents that can combat oxidative stress. nih.govmdpi.com

Compound/Derivative ClassAssayFindingReference
Benzothiazole-isothiourea (Compound 1)DPPH Radical Scavenging87% scavenging activity at 0.051 mM. researchgate.net
Benzothiazole-isothiourea (Compound 1)Acetaminophen-induced hepatotoxicityIncreased reduced glutathione, decreased malondialdehyde. researchgate.netresearchgate.net
N–(phenylsulfonyl)cinnamamide derivativesDPPH and ABTS assaysCompounds 16f and 17d showed the strongest antioxidant properties. mdpi.com
Benzothiazole derivativesUVB Radiation ProtectionProvided greater protection than the reference compound PBSA. nih.gov

Enzyme Inhibition Profiling

Viral Protease Inhibition (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Several studies have investigated thiazole-based compounds as inhibitors of this critical enzyme. nih.govnih.gov

In an effort to develop new treatments for COVID-19, N-(substituted-thiazol-2-yl)cinnamamide analogs were designed and evaluated for their inhibitory activity against the SARS-CoV-2 main protease. nih.gov The most active compounds, 19, 20, and 21, displayed IC50 values of 22.61, 14.7, and 21.99 µM, respectively. Molecular modeling suggested that these compounds bind to key residues in the active site, such as Gln189 and Glu166, and form arene-arene interactions with His41. nih.govresearchgate.net

Another study highlighted a potent benzothiazole-based inhibitor, YH-53, which acts as a covalent inhibitor of SARS-CoV-2 Mpro. nih.gov The electron-attractive nature of the benzothiazole group enhances its reaction with the catalytic cysteine residue (Cys145) in the enzyme's active site, effectively blocking its function. nih.gov These findings underscore the potential of the benzothiazole-cinnamamide scaffold in designing novel inhibitors against SARS-CoV-2 and potentially other coronaviruses. nih.govnih.gov

Compound/DerivativeTarget EnzymeIC50 Value (µM)Reference
N-(substituted-thiazol-2-yl)cinnamamide (19)SARS-CoV-2 Mpro22.61 nih.gov
N-(substituted-thiazol-2-yl)cinnamamide (20)SARS-CoV-2 Mpro14.7 nih.gov
N-(substituted-thiazol-2-yl)cinnamamide (21)SARS-CoV-2 Mpro21.99 nih.gov
YH-53SARS-CoV-2 MproPotent covalent inhibitor nih.gov

Coagulation Cascade Enzyme Modulation (e.g., Thrombin Activation)

Disruptions in the coagulation cascade can lead to thrombotic events, and modulating the activity of enzymes like thrombin is a key therapeutic strategy. While research on direct thrombin inhibition by this compound is not extensively documented, related studies on benzothiazole amide derivatives have shown significant effects on hemostasis. nih.gov

A series of benzothiazole amide derivatives, synthesized from 2-aminobenzothiazole (B30445) and various cinnamic acids, were screened for their in vitro effects on blood coagulation using Activated Partial Thromboplastin Time (APTT), Prothrombin Time (PT), and Thrombin Time (TT) assays. nih.gov These tests measure the integrity of the intrinsic, extrinsic, and common coagulation pathways, respectively. The study also evaluated the compounds' ability to promote platelet aggregation. Several derivatives (Q3, Q4, Q7, Q8, Q9) demonstrated better platelet aggregation-promoting activity than the standard drug etamsylate, with EC50 values ranging from 0.119 to 35.47 μmol L−1. nih.gov The nature of the substituent on the cinnamamide portion was found to be crucial for this activity. For instance, adding an acetoxyl group increased platelet aggregation, while adding methoxy (B1213986) groups led to a decrease. nih.gov This suggests that derivatives of this compound could be tailored to either promote or inhibit steps in the coagulation cascade.

Cyclooxygenase (COX) and Epidermal Growth Factor Receptor (EGFR) Inhibition

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Its inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While direct studies on this compound are limited, research on related heterocyclic structures indicates the potential for COX inhibition. For instance, a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. The results showed that these compounds were potent inhibitors of both COX isoforms, with IC50 values comparable to the known NSAID, meloxicam. nih.gov Molecular docking studies further supported these findings, suggesting that the compounds bind effectively within the active site of the cyclooxygenase enzymes. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.gov Inhibitors of this enzyme are of great interest for the treatment of hyperpigmentation disorders and are also used in the food industry to prevent browning. nih.govnih.gov The benzothiazole scaffold has been identified as a promising template for the design of potent tyrosinase inhibitors.

In one study, a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles were synthesized and evaluated. nih.gov The compound 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b) was found to be a particularly potent inhibitor of mushroom tyrosinase, with an IC50 value of 0.2 µM, making it 55 times more potent than the reference inhibitor, kojic acid. nih.gov

Mechanism of Inhibition:

Competitive Inhibition: Kinetic analysis revealed that compound 1b acts as a competitive inhibitor for both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov

Inhibition of Melanin Production: In B16F10 melanoma cells, this derivative significantly inhibited both intracellular melanin production and its release, an effect attributed to the direct inhibition of cellular tyrosinase. nih.gov

Suppression of Melanogenesis-Associated Genes: Further investigation showed that the compound's anti-melanogenic effect was also partly due to the inhibition of tyrosinase glycosylation and the suppression of genes associated with melanin synthesis. nih.gov

Another related series, (Z)-2-(benzo[d]thiazol-2-ylamino)-5-(substituted benzylidene)thiazol-4(5H)-one derivatives, also showed significant tyrosinase inhibitory activity. nih.gov These findings underscore the potential of the benzothiazole core structure in developing effective tyrosinase inhibitors.

Compound IDStructureTyrosinase IC50 (µM)Inhibition TypeReference
1b 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol0.2 ± 0.01Competitive nih.gov
Kojic Acid 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one11.0 ± 0.5Competitive nih.gov

Cholinesterase (AChE, BChE) and Beta-Secretase 1 (BACE-1) Inhibitory Activities

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cholinergic deficits and the accumulation of amyloid-beta (Aβ) plaques. anadolu.edu.trnih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase acetylcholine (B1216132) levels, while inhibition of beta-secretase 1 (BACE-1), an enzyme involved in Aβ production, can reduce plaque formation. nih.govmdpi.com Consequently, molecules that can target these enzymes are considered potential therapeutic agents for AD. anadolu.edu.trmdpi.com

The benzothiazole scaffold has been explored for the development of such inhibitors. anadolu.edu.trmdpi.com For instance, a series of 2-(2-oxobenzo[d]thiazol-3(2H)-yl)-N'-substituted-acetohydrazide derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. Many of these compounds showed greater inhibitory activity against BChE than AChE. mdpi.com The derivative M13 , which incorporates a 6-methoxy indole (B1671886) group, was the most potent BChE inhibitor with an IC50 value of 1.21 µM and was identified as a reversible, noncompetitive inhibitor. mdpi.com

In the context of BACE-1 inhibition, various benzazole derivatives, including those with benzoxazole (B165842) and benzimidazole cores, have been investigated. mdpi.com In silico studies on compounds from Cajanus cajan and Citrus reticulata also identified potential BACE-1 and cholinesterase inhibitors. nih.gov Furthermore, novel hybrids of benzothiazole, thiadiazole, and thiazolidinone have been developed, with some derivatives showing more potent AChE inhibition than the standard drug Donepezil. nih.gov

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
M13 BChE1.21Reversible, Noncompetitive mdpi.com
Thiazolidinone Derivative 1 AChE<4.20- nih.gov
Donepezil AChE4.20 ± 0.10- nih.gov

Receptor Interaction and Modulatory Effects

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a polymodal sensor for various stimuli, including heat, capsaicin, and inflammatory mediators. nih.gov It is a key target for the development of new analgesic drugs. nih.govnih.gov While specific data on this compound is scarce, the development of TRPV1 antagonists has often involved structures with similar pharmacophoric features.

For example, research into a class of TRPV1 antagonists built on a benzo[d]imidazole platform evolved from a biaryl amide lead. nih.gov Optimization of this series led to the discovery of mavatrep , which demonstrated potent antagonism of capsaicin-induced Ca2+ influx in cells expressing human TRPV1 channels, with an IC50 value of 4.6 nM. nih.gov The development of TRPV1 antagonists remains a significant challenge, with a key goal being the selective blockade of activation by pain-inducing agents without affecting the sensation of noxious heat, an issue that has hindered the clinical progress of some candidates. nih.gov

CompoundTargetIC50 (nM)ActivityReference
Mavatrep hTRPV14.6Antagonist nih.gov

General Receptor Binding Interactions

The benzothiazole ring is a versatile scaffold that can interact with a wide array of biological targets, and its derivatives have been synthesized and evaluated for activity at numerous receptors. pcbiochemres.comnih.gov For example, a series of substituted cyclic guanidine-incorporated benzothiazole-6-sulfonamides were investigated as inhibitors of carbonic anhydrase isoforms, which are considered targets for neuropathic pain. nih.gov The compound 2-((4,5-dihydro-1H-imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamide (6a) was the most active in this series against several isoforms. nih.gov

In another study, benzothiazole derivatives were developed as inhibitors of the oxidoreductase NQO2, a target implicated in inflammation and cancer. nih.gov These examples highlight the adaptability of the benzothiazole core in designing molecules that can bind with high affinity and specificity to diverse protein targets, suggesting that this compound and its derivatives could potentially interact with a variety of receptors beyond those explicitly detailed above.

Mechanistic Investigations and Biological Target Identification

Elucidation of Molecular Mechanisms of Action

The biological activity of a compound is defined by its interactions at a molecular level, leading to the perturbation of cellular pathways. For hybrid molecules like N-(benzo[d]thiazol-5-yl)cinnamamide, the mechanism of action is likely a composite of the activities associated with its constituent parts.

The cinnamamide (B152044) and benzothiazole (B30560) scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netnih.govresearchgate.net

Insights from the Cinnamamide Scaffold: The cinnamamide framework is a versatile pharmacophore with activities spanning antimicrobial, anticancer, and antidiabetic domains. nih.gov Its derivatives have been shown to inhibit several key enzymes. For instance, certain cinnamamides act as inhibitors of α-glucosidase and Protein Tyrosinase Phosphatase 1B (PTP1B), both of which are significant targets in the management of diabetes mellitus. nih.govresearchgate.netresearchgate.net In the context of antimicrobial action, some cinnamamide derivatives exert their effect by directly interacting with ergosterol, a vital component of fungal cell membranes, leading to membrane disruption. mdpi.com

Insights from the Benzothiazole Scaffold: Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netpcbiochemres.comtandfonline.com A notable antibacterial mechanism for this class is the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication. nih.gov Specifically, derivatives of 2-aminobenzothiazole (B30445), which are structurally related to the compound of interest, have been identified as potent DNA gyrase B inhibitors active against ESKAPE pathogens. nih.gov In cancer research, benzothiazoles have been found to inhibit carbonic anhydrase, an enzyme often overexpressed in hypoxic tumors. tandfonline.comtandfonline.com Furthermore, computational target prediction analyses for some antiproliferative benzothiazole derivatives have suggested potential interactions with cannabinoid receptors and sentrin-specific proteases. mdpi.com

A summary of potential biological targets based on the constituent scaffolds is presented below.

ScaffoldPotential Biological Target ClassSpecific Example(s)Associated Activity
Cinnamamide Enzymesα-Glucosidase, Protein Tyrosinase Phosphatase 1B (PTP1B)Antidiabetic nih.govresearchgate.net
Structural ComponentsErgosterol (Fungal Cell Membrane)Antifungal mdpi.com
Benzothiazole EnzymesDNA Gyrase B, Carbonic AnhydraseAntibacterial, Anticancer nih.govtandfonline.com
Receptors / ProteasesCannabinoid Receptors, Sentrin-Specific ProteasesAntiproliferative mdpi.com

Beyond interacting with single targets, these compounds can disrupt broader cellular pathways, often leading to outcomes like cell cycle arrest or apoptosis.

Studies on cinnamamide derivatives have demonstrated their ability to induce significant cellular changes. For example, tributyltin(IV) ferulate, a derivative of the cinnamic acid family, was shown to induce autophagic cell death and arrest the cell cycle in colon cancer cells, thereby reducing their viability. nih.gov

Similarly, benzothiazole-containing compounds are known to trigger antiproliferative pathways. mdpi.com Their ability to inhibit key enzymes like carbonic anhydrase or interfere with DNA replication machinery can halt cell proliferation and induce apoptosis, making them valuable scaffolds in oncology research. tandfonline.com

Target Protein Identification Approaches

Identifying the precise molecular targets of a novel compound like this compound is a critical step in drug discovery. This process validates the compound's mechanism of action and helps in understanding potential off-target effects. nih.gov Modern drug discovery employs a range of biochemical, biophysical, and proteomics-based strategies for this purpose. davuniversity.orgresearchgate.net

These methods aim to directly detect the physical interaction between a small molecule and its protein target.

Affinity-Based Pull-Down: This is a classical and widely used approach. acs.orgrsc.org The small molecule is modified with a tag (like biotin) or immobilized on a solid support (like agarose (B213101) beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the small molecule are "pulled down" and can be subsequently identified using mass spectrometry. nih.govresearchgate.net

Label-Free Methods: To avoid potential interference from chemical tags, several label-free methods have been developed. These techniques utilize the principle that the binding of a small molecule can alter the physical properties of its target protein. researchgate.net

Drug Affinity Responsive Target Stability (DARTS): This method is based on the observation that when a small molecule binds to its target protein, it often increases the protein's stability and resistance to breakdown by proteases. acs.org By treating a cell lysate with the compound and then a protease, target proteins will be less degraded compared to non-target proteins.

Cellular Thermal Shift Assay (CETSA): This technique exploits the fact that ligand binding typically stabilizes a protein against heat-induced denaturation. In a CETSA experiment, cells or lysates are heated to various temperatures in the presence or absence of the compound. The soluble fraction of the target protein will be higher at elevated temperatures when the stabilizing compound is bound. researchgate.net

Proteomics offers a powerful, unbiased, and large-scale approach to target identification, enabling the analysis of interactions within a complex cellular environment. biognosys.comtandfonline.comnih.gov

Quantitative Proteomics: This strategy compares the protein expression profiles of cells or tissues in a healthy state versus a diseased or drug-treated state. Identifying proteins whose levels change upon treatment can provide clues to the compound's targets and mechanisms of action. davuniversity.orgtandfonline.com

Chemical Proteomics: This sub-discipline focuses on the interactions between small molecules and proteins on a proteome-wide scale. nih.govmdpi.com It often employs the affinity-based methods described above but on a larger, more systematic scale to identify both on-target and off-target interactions, which is crucial for predicting a drug's efficacy and potential side effects. mdpi.com

Limited Proteolysis-Mass Spectrometry (LiP-MS): This advanced technique can map drug-binding sites across the entire proteome. It works by inducing limited, site-specific cleavage of proteins. Drug binding can alter the protein's conformation, exposing or protecting different sites from cleavage. By analyzing the resulting peptide fragments with mass spectrometry, researchers can generate unique "fingerprints" of drug binding events and identify specific targets. biognosys.com

A summary of common target identification approaches is provided in the table below.

Approach CategoryMethodPrinciple
Biochemical / Biophysical Affinity ChromatographyImmobilized small molecule captures binding proteins from lysate for identification. acs.org
Drug Affinity Responsive Target Stability (DARTS)Ligand binding confers stability to the target protein against protease degradation. acs.org
Cellular Thermal Shift Assay (CETSA)Ligand binding increases the thermal stability of the target protein. researchgate.net
Proteomics-Based Quantitative ProteomicsCompares global protein expression changes in response to drug treatment. tandfonline.com
Chemical ProteomicsLarge-scale study of small molecule-protein interactions using affinity probes. mdpi.com
Limited Proteolysis-Mass Spectrometry (LiP-MS)Identifies targets and binding sites by detecting conformational changes upon ligand binding. biognosys.com

Structure Activity Relationship Sar and Lead Optimization

Impact of Structural Modifications on Biological Activity and Potency

The biological activity and potency of N-(benzo[d]thiazol-5-yl)cinnamamide derivatives are significantly influenced by structural changes to both the benzothiazole (B30560) core and the cinnamamide (B152044) side chain.

The benzothiazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern plays a crucial role in modulating the biological activity of its derivatives. nih.gov Studies on various benzothiazole-containing compounds have demonstrated that the nature and position of substituents on this ring system can dramatically alter their therapeutic potential. nih.gov

For instance, in a series of 2-phenylbenzothiazole (B1203474) derivatives, modifications to the benzothiazole nucleus were found to enhance anticancer activity. nih.gov The introduction of specific substituents at the 2 and 6-positions of the benzothiazole ring has shown significant anticancer potential in initial cytotoxicity screenings. nih.gov Similarly, the presence of a chloro group at the 5th position of the benzothiazole ring has been shown to increase the antibacterial activity of certain azo dyes. nih.gov

In the context of this compound analogs, research has shown that substituents on the benzothiazole ring can influence their activity as inhibitors of various enzymes. For example, in a study of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, modifications to the core structure, which can be considered analogous to the benzothiazole ring, led to potent inhibitory activities. nih.gov

The following table summarizes the impact of various substituents on the benzothiazole ring on the biological activity of different compound series.

Compound Series Substituent and Position Observed Effect on Biological Activity
2-Phenylbenzothiazole DerivativesModifications at positions 2 and 6Enhanced anticancer activity nih.gov
Benzothiazole-based Azo DyesChloro group at position 5Increased antibacterial activity nih.gov
4-(Thiazol-5-yl)benzoic Acid AnalogsAzabenzene modificationsPotent protein kinase CK2 inhibitory activity nih.gov

The cinnamamide side chain of this compound is another critical determinant of its biological activity. The length, rigidity, and stereochemistry of this side chain can significantly impact how the molecule interacts with its biological target.

The amide linkage within the cinnamamide moiety is a key feature, providing a hydrogen bond donor and acceptor, which can be crucial for binding to target proteins. The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, an amide derivative, highlights the importance of this functional group in creating potentially bioactive molecules. mdpi.com

Furthermore, the stereochemistry of the side chain can be a deciding factor in the potency and selectivity of a compound. While specific studies on the stereochemistry of the cinnamamide double bond in this compound are not extensively detailed in the provided context, the general principles of medicinal chemistry suggest that the E and Z isomers could exhibit different biological profiles due to their distinct spatial arrangements.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, several key pharmacophoric elements have been identified.

Based on the structure, the critical pharmacophoric elements can be hypothesized to include:

The Benzothiazole Ring: This bicyclic system likely acts as a key recognition element, potentially engaging in hydrophobic and/or pi-stacking interactions with the target protein.

The Amide Linkage (-CONH-): The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are crucial for forming specific interactions with amino acid residues in the binding site.

The Phenyl Ring of the Cinnamoyl Group: This aromatic ring can participate in hydrophobic and van der Waals interactions, and its substitution pattern can further modulate activity.

In a study on anticonvulsant benzothiazole derivatives, a pharmacophore model was proposed which included an aromatic hydrophobic aryl ring, a hydrogen bonding domain (NH-C=O), a nitrogen atom as an electron donor, and a distal aryl ring. nih.gov This model underscores the importance of these elements in the design of new bioactive compounds.

Rational Design and Lead Optimization Strategies

The insights gained from SAR studies are instrumental in guiding the rational design and lead optimization of this compound analogs to improve their potency, selectivity, and pharmacokinetic properties.

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical series with improved properties. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule with a different scaffold while maintaining the original pharmacophoric elements. nih.govnih.gov This can lead to compounds with different physical properties, improved synthetic accessibility, or novel intellectual property.

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. nih.govnih.gov For example, a carboxylic acid group might be replaced with a tetrazole to improve metabolic stability or cell permeability. In the context of this compound, one could envision replacing the benzothiazole core with other heterocyclic systems like benzoxazole (B165842) or indole (B1671886) to explore new chemical space.

A study on 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives utilized bioisosterism and a simplification strategy to design and synthesize potent anticancer agents. nih.gov

The design and synthesis of new analogs are the cornerstone of lead optimization. This involves making targeted modifications to the lead compound based on the established SAR. For this compound, this could involve:

Substitution on the Benzothiazole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the benzothiazole ring to probe for additional binding interactions and improve potency or selectivity.

Modification of the Cinnamamide Linker: Altering the length and flexibility of the linker between the benzothiazole core and the phenyl ring. This could involve synthesizing analogs with different chain lengths or introducing conformational constraints.

Substitution on the Cinnamoyl Phenyl Ring: Placing different substituents on the terminal phenyl ring to explore its interaction with the target protein.

The synthesis of novel benzothiazole derivatives is an active area of research, with numerous methods being developed to create diverse libraries of compounds for biological screening. researchgate.netjyoungpharm.org For instance, the synthesis of N-(benzo[d]thiazol-2-yl)benzamide analogs has been explored for their potential as allosteric activators of human glucokinase. researchgate.net

Computational Chemistry and Molecular Modeling Studies

In Silico Prediction of Molecular Properties and Bioactivity Potential

In silico tools are widely used to assess the potential of a compound to be a viable drug candidate. These predictions are based on the compound's chemical structure and are benchmarked against databases of known drugs.

A crucial initial step in evaluating a potential drug candidate is the assessment of its "drug-likeness," which is often guided by established principles like Lipinski's Rule of Five. researchgate.netdrugbank.comnih.gov This rule outlines a set of physicochemical parameters that are commonly met by orally bioavailable drugs. While direct computational data for N-(benzo[d]thiazol-5-yl)cinnamamide is not published, a theoretical profile can be constructed.

Table 1: Theoretical Lipinski's Rule of Five Analysis for this compound

PropertyPredicted ValueCompliance with Rule of Five
Molecular Weight~294.36 g/mol Yes (< 500)
LogP (octanol-water partition coefficient)~4.0-4.5Yes (≤ 5)
Hydrogen Bond Donors1 (from the amide -NH)Yes (≤ 5)
Hydrogen Bond Acceptors3 (from the amide C=O, thiazole (B1198619) N, and thiazole S)Yes (≤ 10)

Note: These values are theoretical estimations and may vary depending on the specific computational software and algorithms used.

Based on these theoretical predictions, this compound would be expected to comply with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Further computational parameters such as topological polar surface area (TPSA), which is a predictor of drug transport properties, would also be evaluated. For similar benzothiazole (B30560) derivatives, TPSA values are often within the acceptable range for good cell permeability. orientjchem.org

Bioactivity scores are another computational metric used to predict the potential of a compound to interact with various major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. These scores are calculated based on the presence of specific structural fragments that are known to be important for binding to these targets.

Table 2: Theoretical Bioactivity Scores for this compound

Target ClassPredicted Bioactivity Score
GPCR LigandModerate
Ion Channel ModulatorModerate to Low
Kinase InhibitorHigh
Nuclear Receptor LigandModerate
Protease InhibitorModerate
Enzyme InhibitorHigh

Note: These scores are illustrative and based on the general structural features of benzothiazole and cinnamide moieties, which are present in many known bioactive compounds.

The benzothiazole core is a well-known pharmacophore found in numerous kinase inhibitors. rsc.org The cinnamamide (B152044) moiety is also present in various natural and synthetic compounds with diverse biological activities. Therefore, it is plausible that this compound would show promising predicted bioactivity scores, particularly as a kinase or enzyme inhibitor.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the potential mechanism of action of a compound and in identifying key interactions that stabilize the ligand-protein complex.

Given the predicted bioactivity scores, potential biological targets for this compound could include various protein kinases that are implicated in cancer and inflammatory diseases. Molecular docking studies would involve placing the 3D structure of the compound into the binding site of these target proteins to predict the most stable binding pose. For instance, studies on similar benzothiazole-containing compounds have explored their binding to targets like tubulin and various kinases. nih.gov

The analysis would reveal how the planar benzothiazole ring system and the flexible cinnamamide side chain orient themselves within the active site of the target protein. The predicted binding mode would provide insights into whether the compound acts as a competitive or allosteric inhibitor.

The stability of the ligand-protein complex is determined by a variety of non-covalent interactions. Molecular docking simulations can elucidate these key interactions. For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The amide proton (-NH) can act as a hydrogen bond donor, while the amide carbonyl oxygen (C=O) and the nitrogen atom of the benzothiazole ring can act as hydrogen bond acceptors. These groups could form crucial hydrogen bonds with amino acid residues in the active site of the target protein.

Arene-Arene Stacking (π-π Interactions): The aromatic benzothiazole ring and the phenyl ring of the cinnamoyl group can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. rsc.org

Hydrophobic Interactions: The lipophilic parts of the molecule, including the aromatic rings and the ethylenic bridge, can form favorable hydrophobic interactions with nonpolar residues in the active site.

Table 3: Potential Intermolecular Interactions of this compound with a Hypothetical Kinase Target

Type of InteractionMolecular Fragment InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)Amide -NHAspartate, Glutamate, Serine
Hydrogen Bond (Acceptor)Amide C=O, Benzothiazole NLysine, Arginine, Serine, Threonine
π-π StackingBenzothiazole ring, Phenyl ringPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionsAromatic rings, Ethylenic bridgeLeucine, Isoleucine, Valine, Alanine

Advanced Computational Techniques

Further computational investigations could employ more advanced techniques to refine the understanding of the compound's behavior. Molecular dynamics (MD) simulations could be used to study the stability of the predicted ligand-protein complex over time, providing insights into the flexibility of the ligand and the protein's active site. Quantum mechanics/molecular mechanics (QM/MM) calculations could offer a more accurate description of the electronic interactions at the binding site, particularly for understanding enzymatic reaction mechanisms if the compound is an enzyme inhibitor.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes, stability of ligand-receptor complexes, and the nature of intermolecular interactions that are critical for biological activity.

In the study of benzothiazole derivatives, MD simulations often follow molecular docking to validate the binding poses and assess the stability of the compound within the active site of a target protein. For instance, in the development of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives as potential anticancer agents, molecular docking was used to predict how these compounds bind to the receptor tyrosine kinase-like orphan receptor 1 (ROR1). nih.gov MD simulations would be a logical next step in such research to confirm the stability of the predicted interactions, ensuring the compound remains effectively bound to its target over time. These simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the complex, guiding further optimization of the lead compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.

A QSAR study was conducted on a series of newly synthesized 2-(2-(substituted) hydrazinyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl) thiazoles designed as epidermal growth factor receptor (EGFR) inhibitors. nih.gov The goal was to build a model that could predict the inhibitory potency of new derivatives based on their structural features. The resulting models showed good predictive power, helping to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence the compounds' ability to inhibit EGFR. nih.gov This information is invaluable for designing more potent inhibitors.

Table 1: Key Findings from QSAR Analysis of Thiazole Derivatives

Compound Class Target Key Finding Implication Reference

Virtual Screening Approaches for Novel Analogs

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The discovery of novel benzothiazole-based compounds often employs such strategies. For example, the design of a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives was guided by a simplification strategy based on a lead compound, a process often augmented by virtual screening of related chemical spaces. nih.gov Similarly, the development of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives as potential anticancer agents involved designing a new series of analogues to assess their biological activities. nih.gov In-silico tools were used to determine the physicochemical, pharmacokinetic, and toxicological properties of the most promising compound, demonstrating how computational approaches are integrated into the discovery pipeline. nih.gov

Table 2: Examples of Computationally-Guided Analog Design

Compound Series Design Strategy Computational Tools Outcome Reference
3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives Bioisosterism and simplification Molecular Docking, CETSA, DARTS Identification of compound 7h with potent ROR1 inhibition and favorable safety. nih.gov

Future Directions and Research Perspectives

Emerging Therapeutic Applications of N-(benzo[d]thiazol-5-yl)cinnamamide Derivatives

While direct research on this compound is limited, the therapeutic potential of its derivatives can be inferred from studies on closely related benzothiazole (B30560) and cinnamamide (B152044) compounds. The primary areas of interest for these emerging therapeutics are in oncology and neurodegenerative diseases.

The anti-tumor potential of compounds structurally similar to this compound is a significant area of investigation. For instance, a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives has demonstrated potent anti-proliferative activities against various cancer cell lines. rsc.org The mechanism of action for some of these compounds is believed to involve the induction of cancer cell apoptosis. rsc.org This suggests that derivatives of this compound could also exhibit cytotoxic effects on tumor cells. Furthermore, various benzothiazole derivatives have been identified as inhibitors of key enzymes in cancer progression, such as c-Jun N-terminal kinase (JNK). nih.gov The upregulation of JNK activity is associated with diseases like cancer, making its inhibition a viable therapeutic strategy. nih.gov

In the realm of neurodegenerative diseases, benzothiazole derivatives have shown promise. For example, the benzothiazole-containing drug Riluzole is used in the treatment of amyotrophic lateral sclerosis due to its neuroprotective effects. mdpi.com Additionally, a neuroprotective agent, T-817MA, which contains a benzothiophene (B83047) moiety structurally related to benzothiazole, has been shown to protect against neurotoxicity by blocking lipid peroxidation. nih.gov This points towards the potential for this compound derivatives to be developed as agents for treating conditions like Alzheimer's or Parkinson's disease, possibly by mitigating oxidative stress and neuronal damage.

The broad-spectrum biological activity of benzothiazole derivatives also includes antimicrobial, anti-inflammatory, and analgesic properties, opening up further avenues for the therapeutic application of this compound analogs. mdpi.commdpi.com

Challenges and Opportunities in the Development of Benzothiazole-Cinnamamide Compounds

The development of benzothiazole-cinnamamide compounds is not without its hurdles. A primary challenge lies in the synthesis of specific derivatives. The functionalization of the benzothiazole ring at the 5-position, as required for this compound, can be complex. The synthesis often involves multi-step procedures, and achieving high yields can be difficult. nih.gov The synthesis of amide bonds, such as the one linking the benzothiazole and cinnamamide moieties, can also present challenges, though methods like using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent have been employed successfully for similar structures. mdpi.com

Another significant challenge is the potential for off-target effects and toxicity. As with many kinase inhibitors, achieving selectivity for the target kinase to minimize side effects is a major focus of drug development. nih.gov The steric and electronic properties of substituents on both the benzothiazole and cinnamamide parts of the molecule can significantly influence activity and selectivity. For example, the presence of certain substituents at the 5 or 6-position of the benzothiazole ring has been shown to render some compounds inactive, likely due to steric hindrance. nih.gov

Despite these challenges, there are considerable opportunities. The modular nature of the this compound scaffold allows for extensive chemical modification. This provides a platform for medicinal chemists to fine-tune the pharmacological properties of the molecule to enhance potency, improve selectivity, and reduce toxicity. The diverse biological activities associated with both the benzothiazole and cinnamamide cores suggest that a wide range of therapeutic targets can be explored. mdpi.comnih.gov The development of these compounds as anticancer agents is particularly promising, with the potential to overcome resistance to existing therapies.

Table 1: Challenges and Opportunities in Benzothiazole-Cinnamamide Development

CategoryDetailed Aspect
Challenges
SynthesisComplexity of multi-step synthesis of 5-substituted benzothiazoles. nih.gov
Achieving high yields in amide bond formation. mdpi.com
Biological ActivityPotential for off-target effects and toxicity.
Achieving selectivity for target enzymes (e.g., kinases). nih.gov
Steric and electronic effects of substituents influencing activity. nih.gov
Opportunities
Chemical SynthesisModular nature allows for extensive structural modifications.
Potential to optimize pharmacological properties (potency, selectivity).
Therapeutic PotentialWide range of potential therapeutic targets due to diverse biological activities of the core structures. mdpi.comnih.gov
Development of novel anticancer agents to address drug resistance.
Exploration of neuroprotective and anti-inflammatory applications. mdpi.comnih.gov

Innovative Methodologies for Future Research and Development

To overcome the challenges and fully exploit the opportunities in the development of this compound derivatives, innovative research methodologies are essential.

In the area of chemical synthesis, the development of more efficient and green synthetic routes is a key focus. This includes the use of novel catalysts and reaction conditions to improve yields and reduce the environmental impact of the synthesis process. High-throughput synthesis and purification techniques can accelerate the creation of large libraries of derivatives for biological screening.

Computational methods are playing an increasingly important role in drug discovery and development. Molecular docking studies can be used to predict the binding modes of this compound derivatives with their target proteins, helping to guide the design of more potent and selective inhibitors. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can help to identify the key structural features that determine the biological activity of these compounds.

Advanced biological screening platforms are also crucial for the development of these compounds. High-content screening (HCS) can provide detailed information on the cellular effects of the compounds, including their impact on cell morphology, proliferation, and apoptosis. The use of three-dimensional (3D) cell culture models, such as spheroids or organoids, can provide a more physiologically relevant environment for testing the efficacy of anticancer drug candidates. nih.gov

Furthermore, the integration of 'omics' technologies, such as genomics, proteomics, and metabolomics, can provide a deeper understanding of the mechanism of action of this compound derivatives and help to identify biomarkers for predicting patient response to these potential new therapies. The use of fluorescently tagged derivatives could also aid in studying their cellular uptake and distribution. researchgate.net

Table 2: Innovative Methodologies in Benzothiazole-Cinnamamide Research

MethodologyApplication in Research and Development
Chemical Synthesis
Green ChemistryDevelopment of efficient and environmentally friendly synthetic routes.
High-Throughput SynthesisRapid generation of compound libraries for screening.
Computational Tools
Molecular DockingPrediction of binding modes to guide drug design. nih.gov
QSAR StudiesIdentification of key structural features for biological activity.
Biological Evaluation
High-Content Screening (HCS)Detailed analysis of cellular effects.
3D Cell Culture ModelsMore physiologically relevant testing of anticancer activity. nih.gov
'Omics' Technologies
Genomics, Proteomics, MetabolomicsElucidation of mechanism of action and biomarker discovery.
Imaging Techniques
Fluorescent LabelingStudy of cellular uptake and distribution. researchgate.net

Q & A

Q. What are the standard synthetic routes for N-(benzo[d]thiazol-5-yl)cinnamamide, and how are reaction conditions optimized?

The compound is typically synthesized via coupling reactions between a benzothiazole amine derivative and a cinnamoyl chloride. A common method involves reacting 5-aminobenzothiazole with cinnamoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at room temperature for 12–24 hours . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.2 amine-to-acyl chloride), and purification via column chromatography or recrystallization to achieve >90% purity. Yield improvements are achieved by controlling moisture levels and using inert atmospheres to prevent hydrolysis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm aromatic proton environments (e.g., δ 7.15–8.97 ppm for benzothiazole protons) and carboxamide carbonyl signals (δ ~170 ppm) .
  • FT-IR : Identifies functional groups like N-H (3247 cm⁻¹), C=O (1660–1680 cm⁻¹), and C=S (730 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .

Q. What in vitro models are used to assess the anticancer activity of this compound?

Standard assays include:

  • Cell viability assays (MTT/XTT) on cancer cell lines (e.g., HEK293), with dose-response curves (6.25–400 µg/mL) to determine IC₅₀ values .
  • Apoptosis assays (Annexin V/PI staining) and ROS detection to evaluate mechanisms.
  • Controls often involve comparing activity against non-cancerous cells to assess selectivity .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in cell lines, assay protocols, or compound purity. Strategies include:

  • Standardizing assay conditions (e.g., consistent serum concentrations, incubation times).
  • Validating purity via HPLC (>95%) and characterizing degradation products (e.g., hydrolysis under basic conditions) .
  • Meta-analysis of dose-response data to identify outlier studies or confounding factors (e.g., solvent toxicity in DMSO controls) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) to model binding to targets like CDK4/6, using crystal structures from the PDB .
  • Molecular Dynamics (MD) simulations (GROMACS) assess binding stability over 100-ns trajectories, analyzing RMSD and interaction energies .
  • Pharmacophore modeling identifies critical functional groups (e.g., benzothiazole for hydrophobic interactions) .

Q. How does the carboxamide group influence chemical stability under physiological conditions?

The carboxamide group undergoes pH-dependent hydrolysis:

  • Acidic conditions : Hydrolyzes to carboxylic acid and amine derivatives (e.g., in gastric fluid).
  • Basic conditions : Faster degradation via nucleophilic attack, forming carboxylate intermediates . Stability is assessed using accelerated degradation studies (37°C, pH 1–10) monitored by LC-MS .

Q. What challenges arise in crystallizing this compound for X-ray studies?

Challenges include poor solubility in common solvents and polymorphism. Solutions involve:

  • Solvent screening : Mixtures of DMSO/ethanol for slow evaporation.
  • Cryo-crystallography : Using synchrotron radiation to resolve small crystals.
  • Refinement tools : SHELXL for high-resolution data (R-factor < 0.05) .

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